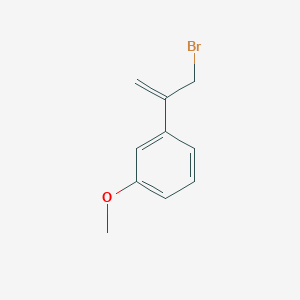
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene is an organic compound characterized by a bromine atom attached to a propene chain, which is further connected to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene can be synthesized through a multi-step process involving the bromination of propene followed by its reaction with methoxybenzene. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is conducted under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: 1-(3-Hydroxyprop-1-en-2-yl)-3-methoxybenzene, 1-(3-Cyanoprop-1-en-2-yl)-3-methoxybenzene.
Oxidation: 1-(3-Epoxyprop-1-en-2-yl)-3-methoxybenzene, 1-(3-Formylprop-1-en-2-yl)-3-methoxybenzene.
Reduction: 1-(3-Bromopropyl)-3-methoxybenzene.
Scientific Research Applications
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical outcomes. The compound’s ability to undergo substitution and oxidation reactions also contributes to its biological activity by forming reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene can be compared with other similar compounds such as:
1-(3-Chloroprop-1-en-2-yl)-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position, affecting its chemical and biological properties.
1-(3-Bromoprop-1-en-2-yl)-3-ethoxybenzene: Similar structure but with an ethoxy group instead of methoxy, influencing its solubility and reactivity.
Properties
CAS No. |
61364-70-3 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-3-methoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6H,1,7H2,2H3 |
InChI Key |
QEYNYDFAJHNECS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
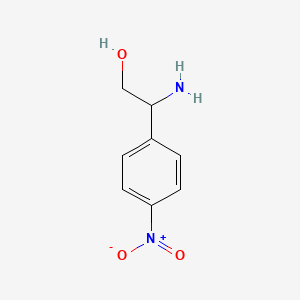
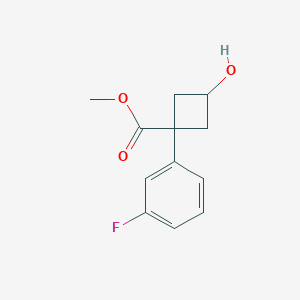
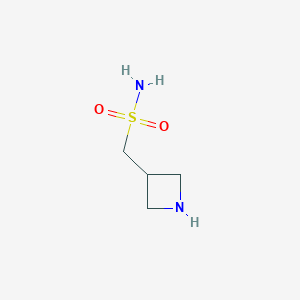
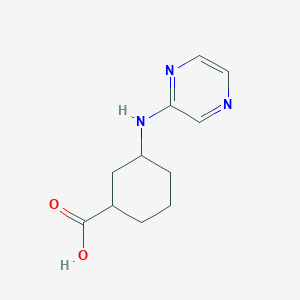
![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
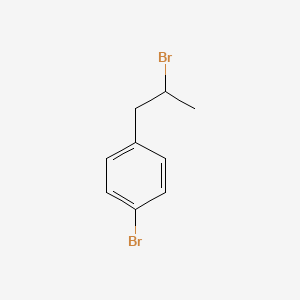
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)
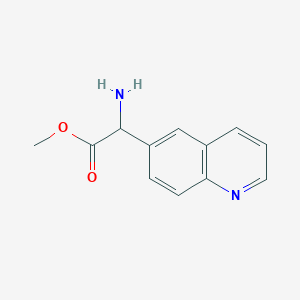
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
